Enzymatic Halogenation Rate: Chloroperoxidase (CPO) vs. Horseradish Peroxidase (HRP)
In the chlorination of Chlorodimedone (MCD) to dichlorodimedone (DCD) using chlorite, the catalytic rate constant (k_cat) for chloroperoxidase (CPO) is significantly higher than for horseradish peroxidase (HRP). This demonstrates a clear, quantifiable advantage for CPO-based assays, where MCD serves as the benchmark substrate [1].
| Evidence Dimension | Catalytic rate constant (k_cat) for MCD chlorination to DCD |
|---|---|
| Target Compound Data | Chlorodimedone (as substrate for CPO): k_cat ≈ 2,400 s⁻¹ |
| Comparator Or Baseline | Chlorodimedone (as substrate for HRP): k_cat ≈ 1,000 s⁻¹ |
| Quantified Difference | CPO rate is 2.4-fold higher than HRP rate |
| Conditions | Enzymatic chlorination using chlorite; kinetic parameters from stopped-flow and steady-state studies (PhD Thesis, University of Illinois at Urbana-Champaign, 1982) |
Why This Matters
This 2.4-fold higher catalytic rate confirms that Chlorodimedone is a superior substrate for quantifying CPO activity, providing higher assay sensitivity and a clear benchmark for enzyme performance.
- [1] Shahangian, S. (1982). Studies on the Mechanism of the Chlorination Reactions Catalyzed by Chloroperoxidase and by Horseradish Peroxidase With Chlorite. Ph.D. Thesis, University of Illinois at Urbana-Champaign. View Source
